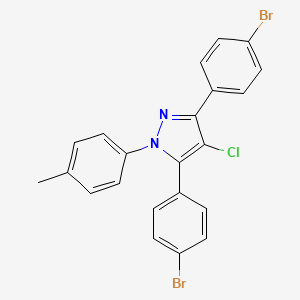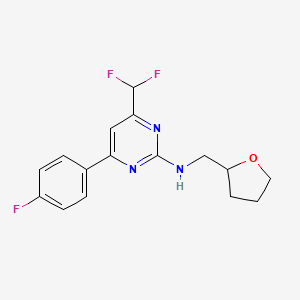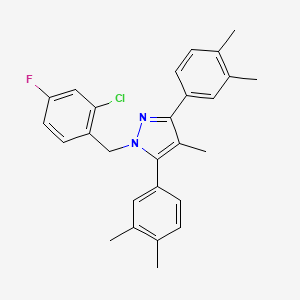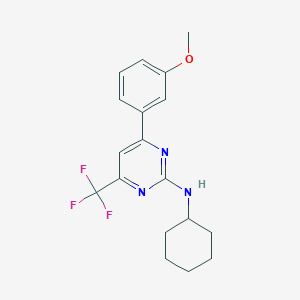![molecular formula C10H9ClN8O B10934645 4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10934645.png)
4-chloro-N-(4-imino-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Preparation Methods
The synthesis of 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core.
Reaction Conditions: The core is synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones under controlled conditions.
Chemical Reactions Analysis
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Scientific Research Applications
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its inhibitory effects on CDKs, making it a potential candidate for cancer research.
Medicine: Due to its potential as a CDK inhibitor, it is explored for its therapeutic applications in treating various cancers.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the pathways involved are related to cell cycle regulation and apoptosis induction .
Comparison with Similar Compounds
4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds: Other compounds in this class include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and thioglycoside derivatives.
Uniqueness: The presence of the chlorine atom and the specific arrangement of functional groups in 4-CHLORO-N~5~-(4-IMINO-1,4-DIHYDRO-5H-PYRAZOLO[3,4-D]PYRIMIDIN-5-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE contribute to its unique biological activities and potential as a CDK inhibitor
Properties
Molecular Formula |
C10H9ClN8O |
|---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
4-chloro-N-(4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN8O/c1-18-7(6(11)3-15-18)10(20)17-19-4-13-9-5(8(19)12)2-14-16-9/h2-4,12H,1H3,(H,14,16)(H,17,20) |
InChI Key |
JXUZZTCTMJEMQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN2C=NC3=C(C2=N)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934583.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10934596.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10934601.png)

![1-(2-chlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10934607.png)
![{4-[(4-fluorophenoxy)methyl]phenyl}{4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}methanone](/img/structure/B10934620.png)

![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10934627.png)
![3,5-bis(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10934629.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10934632.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(butan-2-yl)hydrazinecarbothioamide](/img/structure/B10934638.png)

